molecular formula C8H8ClNO3 B15230947 Ethyl 5-chloro-4-hydroxynicotinate

Ethyl 5-chloro-4-hydroxynicotinate

Cat. No.: B15230947
M. Wt: 201.61 g/mol
InChI Key: WHRBGQPMRAJQFZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-hydroxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro and hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-hydroxynicotinate typically involves the esterification of 5-chloro-4-hydroxynicotinic acid. One common method is the reaction of 5-chloro-4-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-chloro-4-hydroxynicotinic acid+ethanolsulfuric acidEthyl 5-chloro-4-hydroxynicotinate+water\text{5-chloro-4-hydroxynicotinic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-chloro-4-hydroxynicotinic acid+ethanolsulfuric acid​Ethyl 5-chloro-4-hydroxynicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxynicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-chloro-4-oxonicotinate.

    Reduction: Ethyl 4-hydroxynicotinate.

    Substitution: Ethyl 5-substituted-4-hydroxynicotinate derivatives.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxynicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-hydroxynicotinate is primarily related to its ability to interact with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxynicotinate: Lacks the chloro group, making it less reactive in certain substitution reactions.

    5-chloro-4-hydroxynicotinic acid: The carboxylic acid form, which is more polar and less lipophilic compared to the ethyl ester.

    Methyl 5-chloro-4-hydroxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

Biological Activity

Ethyl 5-chloro-4-hydroxynicotinate (EHC) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

EHC can be synthesized through various methods, typically involving the chlorination of nicotinic acid derivatives followed by hydrolysis and esterification. The synthesis pathway often includes the following steps:

  • Chlorination : Introduction of chlorine at the 5-position of the nicotinic acid.
  • Hydroxylation : Conversion of the resulting compound to introduce a hydroxyl group at the 4-position.
  • Esterification : Reaction with ethanol to form the ethyl ester.

Antimicrobial Properties

EHC has been evaluated for its antimicrobial activity against various pathogens. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that EHC exhibited moderate antimicrobial properties, with a notable zone of inhibition against certain strains:

Pathogen Zone of Inhibition (mm)
Methicillin-Susceptible S. aureus12
MRSA10
E. coli8
Pseudomonas aeruginosaNo significant inhibition

These findings suggest that while EHC may not be highly effective against all tested organisms, it does show potential as an antimicrobial agent against specific bacterial strains .

Enzyme Inhibition

Research has also investigated EHC's role as an enzyme inhibitor, particularly in relation to phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various cellular processes:

  • PDE4 Inhibition : EHC has been shown to inhibit PDE4 activity, leading to increased levels of cAMP in cells, which can enhance signaling pathways related to inflammation and immune response .

Study on Antimicrobial Efficacy

A recent study conducted on EHC's antimicrobial efficacy involved clinical isolates from patients with bacterial infections. The study employed a broth microdilution method to determine minimum inhibitory concentrations (MICs):

  • Results : The MIC for MRSA was found to be 32 µg/mL, indicating moderate activity compared to standard antibiotics.

Biocatalytic Applications

Another area of interest is the biocatalytic potential of EHC in microbial transformations. A study utilizing Burkholderia sp. MAK1 demonstrated that EHC could serve as a substrate for biotransformation processes, yielding various hydroxylated products:

Substrate Transformation Product
This compound6-amino-5-chloro-pyridin-3-ol

This transformation highlights the utility of EHC in biocatalysis, suggesting further applications in synthetic organic chemistry .

Properties

IUPAC Name

ethyl 5-chloro-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRBGQPMRAJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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